N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide
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Overview
Description
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide is a complex organic compound featuring a pyrrole ring system
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA or RNA .
Biochemical Pathways
Given its complex structure and potential for diverse interactions, it is likely that it impacts multiple pathways within the cell .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
It is likely that its effects would depend on the specific cellular context, the presence of its target molecules, and the specific biochemical pathways it impacts .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethylpyrrole with benzyl chloride to form the benzylated pyrrole intermediate. This intermediate is then reacted with 3,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The benzyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
Other Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole and benzylated pyrroles share structural similarities but differ in their functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of a benzylated pyrrole ring and a dichlorobenzenesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O2S/c1-17-18(2)29(16-19-8-4-3-5-9-19)24(28-10-6-7-11-28)23(17)15-27-32(30,31)22-13-20(25)12-21(26)14-22/h3-14,27H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMQZATPOWCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)N3C=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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